molecular formula C20H34O2 B1222055 17-Methyl-5alpha-androstane-11beta,17beta-diol CAS No. 7100-29-0

17-Methyl-5alpha-androstane-11beta,17beta-diol

Cat. No. B1222055
CAS RN: 7100-29-0
M. Wt: 306.5 g/mol
InChI Key: XAECMTJMUAHJFL-BIQOYULWSA-N
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Description

17-Methyl-5alpha-androstane-11beta,17beta-diol is an androstanoid.

Scientific Research Applications

Configurational Analysis and Binding Affinities

Research has explored the steric structures and binding affinities of various 5alpha-androstane derivatives. This includes an analysis of how the introduction of a methyl substituent into 5alpha-androstane molecules influences their binding affinity to the androgen receptor, with 16alpha-methyl derivatives binding more weakly than their 16beta-methyl counterparts (Tapolcsányi et al., 2001).

Neighboring Group Participation

A study details the preparation of various stereoisomers of 16-hydroxymethyl-5alpha-androstane-3beta,17-diol, highlighting the complexity and importance of neighboring group participation in steroid chemistry (Tapolcsányi et al., 2001).

Analysis in Dietary Supplements

The presence and analysis of 17alpha-methyl-5alpha-androstane derivatives in dietary supplements have been investigated, particularly in the context of doping in sports. This research is crucial in understanding the distribution and metabolism of these compounds in the body (Okano et al., 2009).

Metabolism Studies

Metabolism of 17alpha-methyltestosterone, a compound closely related to 17-Methyl-5alpha-androstane-11beta,17beta-diol, has been extensively studied. This includes the identification of main metabolites in human urine, which is significant for pharmacokinetic studies and understanding the biological impact of these compounds (Shinohara et al., 2000).

Antiproliferative Effects

Research has been conducted on the synthesis of 2beta-amino-5alpha-androstane-3alpha,17beta-diol derivatives and their effects on human leukemia cells. This demonstrates the potential therapeutic applications of modified 5alpha-androstane derivatives in cancer treatment (Thibeault et al., 2008).

Inhibitory Actions

The inhibitory actions of steroidal compounds, including 5alpha-androstane derivatives, on specific enzymes have been studied. This is particularly relevant in the context of hormone regulation and potential therapeutic applications (Bellavance et al., 2009).

Prostatic Hypertrophy Research

Studies have examined the uptake and metabolism of 5alpha-androstane derivatives in patients with benign prostatic hypertrophy, providing insights into the biological actions of these compounds in human tissues (Horst et al., 1975).

Neuronal Cell Research

5alpha-Androstane-3beta, 17beta-diol has been studied for its ability to modulate estrogen receptor-mediated gene transcription in neuronal cells. This research is significant for understanding the neurobiological effects of androgen metabolites (Pak et al., 2005).

properties

CAS RN

7100-29-0

Product Name

17-Methyl-5alpha-androstane-11beta,17beta-diol

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(5R,8S,9S,10S,11S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-11,17-diol

InChI

InChI=1S/C20H34O2/c1-18-10-5-4-6-13(18)7-8-14-15-9-11-20(3,22)19(15,2)12-16(21)17(14)18/h13-17,21-22H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18+,19+,20+/m1/s1

InChI Key

XAECMTJMUAHJFL-BIQOYULWSA-N

Isomeric SMILES

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O

SMILES

CC12CCCCC1CCC3C2C(CC4(C3CCC4(C)O)C)O

Canonical SMILES

CC12CCCCC1CCC3C2C(CC4(C3CCC4(C)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Methyl-5alpha-androstane-11beta,17beta-diol
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17-Methyl-5alpha-androstane-11beta,17beta-diol
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17-Methyl-5alpha-androstane-11beta,17beta-diol
Reactant of Route 4
17-Methyl-5alpha-androstane-11beta,17beta-diol
Reactant of Route 5
17-Methyl-5alpha-androstane-11beta,17beta-diol
Reactant of Route 6
17-Methyl-5alpha-androstane-11beta,17beta-diol

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